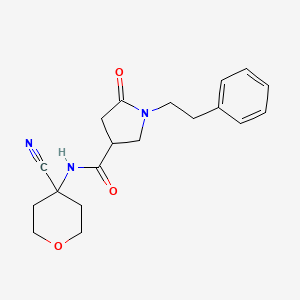
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first synthesized in 2005 by scientists at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mechanism of Action
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide selectively inhibits RNA polymerase I, which is overexpressed in cancer cells. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress. The nucleolus is a subnuclear structure responsible for the production of ribosomes, which are essential for protein synthesis. The disruption of ribosome biogenesis leads to the activation of p53, a tumor suppressor protein, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to the inhibition of cell proliferation and the induction of cell death. N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising anticancer drug candidate.
Advantages and Limitations for Lab Experiments
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in preclinical studies for the treatment of various types of cancer. However, N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has limitations in terms of its specificity and selectivity. It may also have off-target effects that need to be carefully evaluated in future studies.
Future Directions
There are several future directions for the study of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. One potential application is the combination of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide with other anticancer drugs to enhance its efficacy. Another direction is the development of more specific and selective inhibitors of RNA polymerase I. Further studies are also needed to evaluate the safety and efficacy of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide in clinical trials. Overall, N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has shown promising results as a potential anticancer drug, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves a multi-step process that starts with the reaction of 4-cyanooxan-4-yl chloride with 2-phenylethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with pyrrolidine-3-carboxylic acid to form N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. The final product is obtained through purification and isolation using chromatography techniques.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress, which triggers cell death in cancer cells. N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and hematological cancers.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c20-14-19(7-10-25-11-8-19)21-18(24)16-12-17(23)22(13-16)9-6-15-4-2-1-3-5-15/h1-5,16H,6-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIJDNJNDUJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
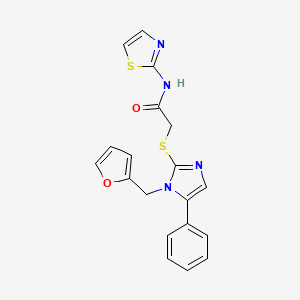

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
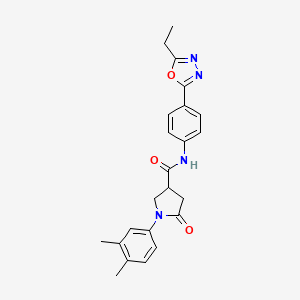

![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)
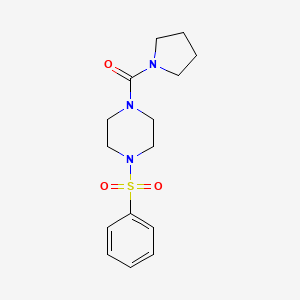
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

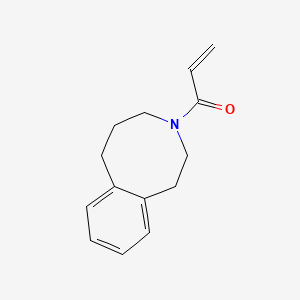
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)
